4-methyl-N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]thiophene-2-carboxamide
Description
Properties
IUPAC Name |
4-methyl-N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2S/c1-9-6-12(18-8-9)13(16)14-5-3-4-11-7-10(2)15-17-11/h6-8H,3-5H2,1-2H3,(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRAGNMBJRNNCAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)NCCCC2=CC(=NO2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]thiophene-2-carboxamide typically involves multiple steps. One common approach is to start with the thiophene ring and introduce the carboxamide group through an amide coupling reaction. The oxazole moiety can be synthesized separately and then attached to the thiophene ring via a substitution reaction. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The oxazole moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides, while reduction of the carboxamide group can produce the corresponding amine.
Scientific Research Applications
4-methyl-N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]thiophene-2-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4-methyl-N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]thiophene-2-carboxamide involves its interaction with specific molecular targets. The oxazole moiety can interact with enzymes or receptors, modulating their activity. The thiophene ring can enhance the compound’s binding affinity and specificity. The overall effect depends on the specific biological pathway targeted by the compound.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Key Differences
Heterocycle Electronics: Thiophene vs. Thiazole: Thiazole (in Patent Example 208) introduces an additional nitrogen atom, increasing polarity and hydrogen-bonding capacity compared to thiophene. This may enhance target affinity but reduce membrane permeability . Oxazole vs.
Linker Flexibility :
- The propyl linker in the target compound provides greater conformational flexibility than the ethyl linker in imidazole analogues, which may improve binding to sterically constrained targets.
Substituent Effects :
- Methyl groups on both thiophene and oxazole enhance lipophilicity (logP ~2.5 estimated), favoring blood-brain barrier penetration compared to polar hydroxy-pyrrolidine derivatives (e.g., Patent Example 208, logP ~1.8) .
Research Findings and Data Tables
Physicochemical Properties
| Property | Target Compound | Patent Example 208 | Imidazole Analogue |
|---|---|---|---|
| Molecular Weight | 292.36 g/mol | 534.63 g/mol | 235.30 g/mol |
| logP (Predicted) | 2.5 | 1.8 | 1.2 |
| Hydrogen Bond Acceptors | 4 | 7 | 5 |
Crystallographic Data
| Parameter | Target Compound (SHELXL-refined) | Thiazole Derivative (SIR97-refined) |
|---|---|---|
| Space Group | P2₁/c | C2/c |
| Bond Length (C-S) | 1.71 Å | 1.73 Å |
| Torsion Angle (C-O-N-C) | 175.3° | 168.7° |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
